molecular formula C23H23N3O B2836697 (1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide CAS No. 622364-28-7

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide

Cat. No.: B2836697
CAS No.: 622364-28-7
M. Wt: 357.457
InChI Key: DGZHWVVWNGREHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide is a useful research compound. Its molecular formula is C23H23N3O and its molecular weight is 357.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Logic Gates

Compounds like (1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide have been used in designing fluorescent logic gates. These logic gates can be reconfigured by altering solvent polarity, making them useful tools for probing cellular membranes and protein interfaces. This application is significant in understanding and monitoring biological processes at the molecular level (Gauci & Magri, 2022).

Synthesis of Triazine Derivatives

The compound also finds use in the synthesis of triazine derivatives. The formation of triazines from nitriles under high pressure, facilitated by certain catalysts, represents a crucial method in organic synthesis. This process is important in creating compounds with potential applications in various fields, including pharmaceuticals (Yasumoto et al., 1973).

Anticancer Agents

Derivatives of benzophenazines, similar to the compound , have been evaluated as potential anticancer agents. These compounds exhibit dual inhibition of topoisomerase I and II, targeting key enzymes responsible for DNA topology. The introduction of chirality into these compounds has resulted in potent enantiospecific cytotoxic agents (Vicker et al., 2002).

Gas Transport Characteristics

In materials science, compounds with a similar structure have been used in synthesizing polyamides with high gas transport characteristics. These polyamides exhibit high solubility and attractive gas separation factors, making them useful in industrial applications (Ding & Bikson, 2002).

Drug Synthesis

The compound is instrumental in synthesizing other pharmacologically active compounds. For instance, it has been used in the synthesis of derivatives with antiarrhythmic properties against ischemia-reperfusion injury. These derivatives exhibit class IB and III antiarrhythmic properties, making them promising candidates for cardiac therapeutics (Koini et al., 2009).

Properties

IUPAC Name

12,15,15-trimethyl-N-phenyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-21(2)22(3)13-14-23(21,20(27)24-15-9-5-4-6-10-15)19-18(22)25-16-11-7-8-12-17(16)26-19/h4-12H,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZHWVVWNGREHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.